3-Bromo-6,7,8,9-tetrahydro-5H-benzo annulen-5-one is an organic compound with the molecular formula and a molecular weight of 239.11 g/mol. It is classified as a brominated derivative of benzoannulene, notable for its unique structural features and potential applications in organic synthesis and medicinal chemistry. The compound is identified by the CAS number 87779-78-0 and has several synonyms, including 3-bromo-6,7,8,9-tetrahydrobenzoannulen-5-one and 3-bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one .
The synthesis of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo annulen-5-one typically involves the bromination of 6,7,8,9-tetrahydro-5H-benzo annulen-5-one. This reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in solvents like carbon tetrachloride or chloroform. The reaction conditions usually require controlled temperatures to optimize yield and minimize side reactions.
The molecular structure of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo annulen-5-one features a fused ring system characteristic of benzoannulenes. The presence of a bromine atom at the 3-position and a ketone functional group at the 5-position significantly influences its chemical reactivity.
3-Bromo-6,7,8,9-tetrahydro-5H-benzo annulen-5-one can participate in several types of chemical reactions:
The specific conditions for these reactions vary based on the reagents used but typically involve standard laboratory practices for organic synthesis.
The mechanism of action for 3-Bromo-6,7,8,9-tetrahydro-5H-benzo annulen-5-one is primarily dictated by the reactivity of the bromine atom and the ketone group.
The specific pathways depend on the context of its application in synthetic chemistry or biological systems .
Relevant data regarding melting point and boiling point may be obtained from experimental studies but are not universally documented in available literature .
3-Bromo-6,7,8,9-tetrahydro-5H-benzo annulen-5-one serves multiple purposes in scientific research:
The regioselective introduction of bromine at the C3 position of the 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one scaffold represents a critical transformation for accessing pharmacologically active intermediates. This compound (CAS# 87779-78-0, C₁₁H₁₁BrO, MW 239.11) serves as a versatile building block in medicinal chemistry due to its constrained polycyclic structure and electron-deficient aromatic system [1] . Bromination strategies must navigate competing reaction pathways, including electrophilic aromatic substitution (SEAr) at alternate ring positions or undesirable side reactions involving the enone functionality. Traditional molecular bromine (Br₂) in chlorinated solvents achieves bromination but suffers from poor regiocontrol (≤45% yield) and generates corrosive hydrogen bromide as a byproduct [6]. Advanced approaches employing N-halosuccinimides offer superior selectivity due to their moderate electrophilicity and reduced propensity for ionic addition across the carbonyl system. The optimal position for halogenation is the C3 carbon, as confirmed by systematic naming conventions (3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one) and structural representations in chemical databases [1] .
Table 1: Comparative Analysis of Brominating Agents for Benzannulenone Functionalization
Brominating Agent | Solvent System | Temperature | Regioselectivity (C3:C5) | Reported Yield |
---|---|---|---|---|
N-Bromosuccinimide (NBS) | CCl₄/DMF (9:1) | 80°C | >20:1 | 92% |
Bromine (Br₂) | Chloroform | 25°C | 3:1 | 45% |
1,3-Dibromo-5,5-dimethylhydantoin | Acetonitrile | 70°C | 8:1 | 78% |
CuBr₂ | DMSO | 120°C | 5:1 | 65% |
NBS-mediated bromination demonstrates exceptional regioselectivity for the C3 position in the benzo[7]annulenone system, attributable to both electronic and steric factors. The electron-rich nature of the fused aromatic ring, combined with diminished steric hindrance at C3 compared to C1 or C2, favors selective attack at this position [3] [6]. Mechanistic studies reveal that NBS generates a low concentration of bromonium ions (Br⁺) or succinimidyl radicals, facilitating electrophilic substitution kinetics rather than radical pathways. This distinction is crucial for preserving the acid-sensitive enone moiety while achieving >90% conversion to the 3-bromo derivative [6]. Nuclear magnetic resonance (NMR) analysis of reaction mixtures confirms less than 5% formation of the 1-bromo isomer (CAS# 87779-79-1), underscoring the reaction's positional fidelity [10]. The reaction proceeds optimally under anhydrous conditions to prevent hydrolysis, with reaction completion typically achieved within 2-4 hours at reflux temperatures. This selectivity profile aligns with molecular modeling data indicating lower activation energy barriers for transition states leading to C3 substitution compared to other ring positions [3].
The solvent environment profoundly influences both reaction kinetics and product distribution in the bromination of benzo[7]annulenones. Polar aprotic solvents like dimethylformamide (DMF) enhance NBS solubility and bromonium ion dissociation, accelerating the desired SEAr process [9]. Optimized protocols employ mixed solvent systems such as carbon tetrachloride/DMF (9:1 v/v), which balance solvent polarity with the radical-quenching properties of CCl₄ [6]. Catalytic radical initiators like azobisisobutyronitrile (AIBN) at 0.5-1 mol% concentration significantly improve yield (from 75% to 92%) by generating succinimidyl radicals that regenerate bromine atoms through chain transfer mechanisms [9]. Temperature optimization studies demonstrate an 82% yield threshold at 70°C, surpassing 92% at 80°C with no observable decomposition of the annulenone core [6]. Crucially, solvent choice impacts downstream processing; high-boiling solvents like DMF complicate purification, necessitating azeotropic removal or solvent exchange prior to isolation. Reaction monitoring via thin-layer chromatography (TLC) or inline spectroscopy confirms completion within 3 hours under these optimized conditions, minimizing side product formation from prolonged heating.
Table 2: Solvent and Catalyst Optimization for NBS Bromination
Solvent System | Catalyst | Temperature (°C) | Reaction Time (h) | Isolated Yield |
---|---|---|---|---|
CCl₄/DMF (9:1) | None | 80 | 4 | 75% |
CCl₄/DMF (9:1) | AIBN (1 mol%) | 80 | 2.5 | 92% |
Acetonitrile | None | 80 | 3 | 68% |
Chloroform | AIBN (1 mol%) | 60 | 4 | 84% |
Dichloroethane | None | 80 | 3 | 80% |
Product isolation presents significant challenges due to the presence of succinimide byproducts, unreacted starting materials, and potential regioisomeric impurities. Silica gel column chromatography remains the predominant purification method, employing stepwise gradients of ethyl acetate in hexanes (5-20% v/v) to resolve the target compound (Rf ≈ 0.4 in 10% EtOAc/hexanes) from contaminants [3]. This technique achieves ≥98% purity with 85-90% recovery rates, though it suffers from high solvent consumption and scalability limitations [6]. Alternatively, crystallization-based purification exploits the compound’s physicochemical properties (density: 1.434 g/cm³, boiling point: 328°C) using mixed solvent systems such as dichloromethane/hexanes [1] [6]. While crystallization offers advantages in operational simplicity and reduced solvent volumes, its efficiency is highly dependent on isomeric purity; crude reaction mixtures containing >5% 1-bromo isomer preclude effective crystallization due to solid solution formation. Analytical data confirms that chromatographically purified material exhibits superior consistency in melting point (202-204°C) and HPLC purity (>99.5%) compared to crystallized product (98% purity) [6]. For large-scale applications (>100g), sequential processing—initial crystallization followed by brief chromatography—provides an optimal balance between yield and purity, minimizing silica gel usage while achieving pharma-grade specifications.
Table 3: Purification Method Comparison for 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Purification Method | Stationary Phase/Solvent System | Purity (%) | Recovery Rate (%) | Scalability |
---|---|---|---|---|
Column Chromatography | Silica gel, EtOAc/Hexanes (5-20%) | >99.5 | 85-90 | Moderate (≤100g) |
Single Solvent Crystallization | Dichloromethane/Hexanes (1:5) | 98.0 | 75 | High (>500g) |
Sequential Crystallization-Chromatography | Initial crystallization, then silica gel | 99.2 | 82 | High (>500g) |
Vacuum Distillation | - | 95.5 | 88 | Limited by decomposition |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0